molecular formula C9H12BrCl2N3 B13492615 1-(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride

1-(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride

Cat. No.: B13492615
M. Wt: 313.02 g/mol
InChI Key: RTXUHJPGEUNDSV-UHFFFAOYSA-N
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Description

1-(5-Bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride is a chemical compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring. This particular compound is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 1st position of the benzodiazole ring, along with a methanamine group at the 2nd position. The dihydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water.

Preparation Methods

The synthesis of 1-(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride can be achieved through several synthetic routes. One common method involves the bromination of 1-methyl-1H-1,3-benzodiazole followed by the introduction of the methanamine group. The reaction conditions typically involve the use of bromine or a brominating agent in the presence of a suitable solvent. The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems can also enhance the reproducibility and scalability of the synthesis process.

Chemical Reactions Analysis

1-(5-Bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Condensation Reactions: The methanamine group can participate in condensation reactions with carbonyl compounds to form imines or Schiff bases.

Common reagents used in these reactions include bromine, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular pathways involved depend on the specific biological system being studied. For example, in neurological studies, the compound may interact with neurotransmitter receptors, affecting signal transduction pathways.

Comparison with Similar Compounds

1-(5-Bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride can be compared with other benzodiazole derivatives such as:

    5-Bromo-1-methyl-1H-1,3-benzodiazol-2-amine: Similar structure but lacks the methanamine group.

    1-(5-Methoxy-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride: Similar structure but with a methoxy group instead of a bromine atom.

    1-(5-Chloro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride: Similar structure but with a chlorine atom instead of a bromine atom.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C9H12BrCl2N3

Molecular Weight

313.02 g/mol

IUPAC Name

(5-bromo-1-methylbenzimidazol-2-yl)methanamine;dihydrochloride

InChI

InChI=1S/C9H10BrN3.2ClH/c1-13-8-3-2-6(10)4-7(8)12-9(13)5-11;;/h2-4H,5,11H2,1H3;2*1H

InChI Key

RTXUHJPGEUNDSV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)N=C1CN.Cl.Cl

Origin of Product

United States

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